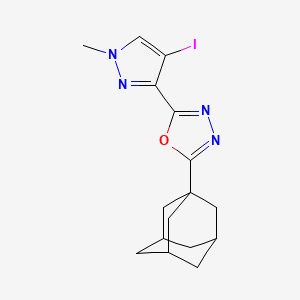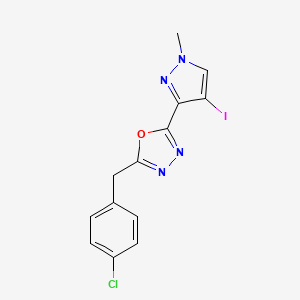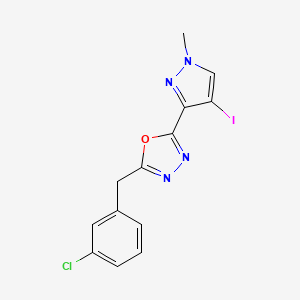![molecular formula C14H15BrN4O2 B4365327 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide](/img/structure/B4365327.png)
4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide
Übersicht
Beschreibung
4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide involves the inhibition of various proteins, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. On the other hand, HSP90 is a chaperone protein that is involved in the stabilization and maturation of various oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy. Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide in lab experiments is its specificity towards HDACs and HSP90. This allows for the selective inhibition of these proteins without affecting other cellular processes. Additionally, the compound has shown good pharmacokinetic properties, making it a suitable candidate for drug development.
However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide. One of the main areas of research is the development of analogs with improved solubility and potency. Additionally, the compound has shown potential in combination therapy with other anticancer agents, and further studies are needed to explore this area. Finally, the compound has also shown potential in other fields, such as neurodegenerative diseases and infectious diseases, and further studies are needed to explore these applications.
Conclusion:
In conclusion, 4-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzamide is a synthetic compound with promising applications in various scientific research fields. Its specificity towards HDACs and HSP90, as well as its pharmacokinetic properties, make it a suitable candidate for drug development. Further studies are needed to explore its potential in combination therapy and other fields.
Wissenschaftliche Forschungsanwendungen
The compound has shown promising results in various scientific research applications, including cancer research, drug development, and chemical biology. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been used as a tool compound to study the role of various proteins in biological systems.
Eigenschaften
IUPAC Name |
4-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-9(7-19-8-11(15)6-17-19)14(21)18-12-4-2-10(3-5-12)13(16)20/h2-6,8-9H,7H2,1H3,(H2,16,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHQIFUNKXLMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4365245.png)
![isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate](/img/structure/B4365250.png)
![4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4365253.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365272.png)
![5,7-bis(difluoromethyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4365276.png)
![9-ethyl-2-(4-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365279.png)
![2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365290.png)
![2-{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365302.png)
![4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-[3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4365303.png)

![2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4365338.png)


